- Highly efficient heterogeneous copper-catalysed O-arylation of phenols by nitroarenes leading to diaryl ethers, Journal of Chemical Research, 2017, 41(12), 725-729

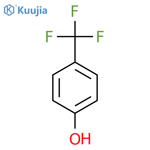

Cas no 90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde)

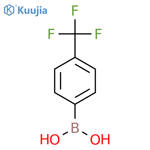

![4-[4-(trifluoromethyl)phenoxy]benzaldehyde structure](https://fr.kuujia.com/scimg/cas/90035-20-4x500.png)

90035-20-4 structure

Nom du produit:4-[4-(trifluoromethyl)phenoxy]benzaldehyde

Numéro CAS:90035-20-4

Le MF:C14H9F3O2

Mégawatts:266.215274572372

MDL:MFCD09026265

CID:797918

PubChem ID:13300844

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Propriétés chimiques et physiques

Nom et identifiant

-

- 4-(4-(Trifluoromethyl)phenoxy)benzaldehyde

- 4-[4-(trifluoromethyl)phenoxy]benzaldehyde

- Benzaldehyde,4-[4-(trifluoromethyl)phenoxy]-

- 4-(4-TRIFLUOROMETHYL-PHENOXY)-BENZALDEHYDE

- Benzaldehyde, 4-[4-(trifluoromethyl)phenoxy]-

- 4-(4-TRIFLUOROMETHYLPHENOXY)BENZALDEHYDE

- RFPORHXEHBGCCJ-UHFFFAOYSA-N

- 4(p-trifluoromethylphenoxy)benzaldehyde

- AX8035361

- ST2417968

- W9281

- 4-{[4-(trifluoromethyl)phenyl]ox

- 4-[4-(Trifluoromethyl)phenoxy]benzaldehyde (ACI)

- SCHEMBL184377

- 90035-20-4

- DB-396296

- DTXSID50535690

- SY107675

- CS-0157439

- DS-13008

- O11069

- J-513570

- MFCD09026265

- 4-{[4-(trifluoromethyl)phenyl]oxy}benzaldehyde

- AKOS015920203

-

- MDL: MFCD09026265

- Piscine à noyau: 1S/C14H9F3O2/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-9H

- La clé Inchi: RFPORHXEHBGCCJ-UHFFFAOYSA-N

- Sourire: O=CC1C=CC(OC2C=CC(C(F)(F)F)=CC=2)=CC=1

Propriétés calculées

- Qualité précise: 266.05500

- Masse isotopique unique: 266.05546401g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 19

- Nombre de liaisons rotatives: 3

- Complexité: 288

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 26.3

- Le xlogp3: 3.8

Propriétés expérimentales

- Dense: 1.297

- Point d'ébullition: 326.855°C at 760 mmHg

- Point d'éclair: 146.524°C

- Indice de réfraction: 1.54

- Le PSA: 26.30000

- Le LogP: 4.31020

4-[4-(trifluoromethyl)phenoxy]benzaldehyde PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-250mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 250mg |

¥869.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228079-5g |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 5g |

¥4639.00 | 2024-04-26 | |

| abcr | AB485010-1 g |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde; . |

90035-20-4 | 1g |

€330.70 | 2023-04-20 | ||

| eNovation Chemicals LLC | Y0984130-10g |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 10g |

$750 | 2023-09-03 | |

| Ambeed | A189323-100mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 100mg |

$60.0 | 2025-02-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T65250-250mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 250mg |

¥636.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-1g |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde |

90035-20-4 | 95% | 1g |

1632.0CNY | 2021-07-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-250mg |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde |

90035-20-4 | 95% | 250mg |

822CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SW264-5g |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde |

90035-20-4 | 95% | 5g |

6522CNY | 2021-05-08 | |

| Ambeed | A189323-250mg |

4-(4-(Trifluoromethyl)phenoxy)benzaldehyde |

90035-20-4 | 95% | 250mg |

$72.0 | 2025-02-26 |

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Dimethylformamide ; 5 h, 100 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylacetamide ; reflux

Référence

- 5-Aryl-2,4-thiazolidinediones as selective PPARγ agonists, Bioorganic & Medicinal Chemistry Letters, 2003, 13(10), 1801-1804

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: 2,6-Lutidine , Oxygen Catalysts: Cerium trichloride Solvents: Acetonitrile ; 15 h, rt

Référence

- Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides, Organic Letters, 2023, 25(14), 2482-2486

Synthetic Routes 4

Conditions de réaction

1.1 Catalysts: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 140 - 150 °C

Référence

- Synthesis and Structure-Activity Relationships for Extended Side Chain Analogues of the Antitubercular Drug (6S)-2-Nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), Journal of Medicinal Chemistry, 2015, 58(7), 3036-3059

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 100 °C; 100 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Référence

- Discovery of novel cytochrome bc1 complex inhibitor based on natural product neopeltolide, Letters in Drug Design & Discovery, 2022, 19(4), 263-268

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Cesium carbonate , Oxygen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Dimethylformamide ; 0.5 h, rt; 24 h, 100 °C

Référence

- The Coupling of Arylboronic Acids with Nitroarenes Catalyzed by Rhodium, Organic Letters, 2011, 13(7), 1726-1729

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Copper diacetate monohydrate Solvents: Dimethylformamide ; rt; 4 h, 100 °C

Référence

- Ligand-free copper-catalyzed O-arylation of nitroarenes with phenols, Tetrahedron, 2012, 68(43), 8905-8907

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Cesium carbonate , Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Cupric acetate Solvents: Dimethylformamide ; rt; 48 h, 100 °C

Référence

- Ligand-free copper-catalyzed coupling of nitroarenes with arylboronic acids, Green Chemistry, 2012, 14(4), 912-916

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Raw materials

- [4-(trifluoromethyl)phenyl]boronic acid

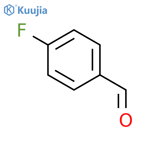

- 4-Fluorobenzaldehyde

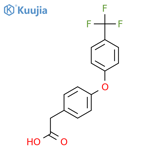

- 2-[4-[4-(Trifluoromethyl)phenoxy]phenyl]acetic acid

- alpha,alpha,alpha-Trifluoro-p-cresol

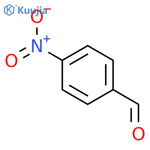

- 4-Nitrobenzaldehyde

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Preparation Products

4-[4-(trifluoromethyl)phenoxy]benzaldehyde Littérature connexe

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

90035-20-4 (4-[4-(trifluoromethyl)phenoxy]benzaldehyde) Produits connexes

- 78725-46-9(3-[3-(trifluoromethyl)phenoxy]benzaldehyde)

- 610282-38-7(1-(2-methylpiperidin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol)

- 2694724-99-5(1-{2-oxatricyclo3.3.1.1,3,7decan-1-yl}ethan-1-amine)

- 2229308-04-5(3-(3-methanesulfonylphenyl)methyl-3-methoxyazetidine)

- 874492-44-1(Pyridine, 2-(2-methoxyethoxy)-5-nitro-)

- 40423-59-4(2-Chloro-5-fluoro-4-propoxypyrimidine)

- 852696-34-5(2-({4-(ethoxycarbonyl)phenylcarbamoyl}methyl)sulfanylpyridine-3-carboxylic acid)

- 1214345-63-7(2-(2',2-Difluorobiphenyl-3-yl)acetonitrile)

- 332150-33-1(6-Bromo-2-methylquinoline-4-thiol)

- 1806878-32-9(4,5-Dibromo-3-(difluoromethyl)-2-fluoropyridine)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:90035-20-4)4-[4-(trifluoromethyl)phenoxy]benzaldehyde

Pureté:99%/99%/99%

Quantité:1g/5g/10g

Prix ($):192.0/576.0/960.0